molecular formula C9H16O B130437 3-Nonen-2-one CAS No. 18402-83-0

3-Nonen-2-one

Cat. No. B130437
CAS RN: 18402-83-0
M. Wt: 140.22 g/mol
InChI Key: HDKLIZDXVUCLHQ-BQYQJAHWSA-N
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Description

3-Nonen-2-one is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into various aspects of molecular structure and bonding that could be relevant to understanding compounds like 3-Nonen-2-one. For instance, the occurrence of three-center two-electron (3c-2e) bonds in covalent inorganic compounds is explored, which could be relevant to the bonding within the carbon chain of 3-Nonen-2-one .

Synthesis Analysis

The synthesis of related compounds is discussed in the provided papers. For example, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized via the Mannich reaction, which involves the use of a phosphorinanone, a primary amine, and formaldehyde . Although this does not directly pertain to 3-Nonen-2-one, the methodology could inspire synthetic routes for similar compounds. Additionally, the synthesis of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one through oxidation and its subsequent reactions are detailed, which again, while not directly related to 3-Nonen-2-one, showcases the synthetic strategies for bicyclic nonenones .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nonen-2-one can be inferred from the synthesis and characterization of 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones. These compounds were characterized using various analytical techniques and computational studies, which provided insights into bond lengths, bond angles, and dihedral angles . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 3-Nonen-2-one.

Chemical Reactions Analysis

The papers discuss the reactions of synthesized compounds, such as the reactions of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one with various reagents, leading to products like 1,2,3,4-tetrahydroquinoxaline . These reaction pathways provide a glimpse into the chemical reactivity that could be expected from compounds with similar structures to 3-Nonen-2-one.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 3-Nonen-2-one, they do provide detailed characterizations of related compounds. For instance, the magnetic properties of heterobimetallic trinuclear complexes were studied, which could be relevant when considering the physical properties of 3-Nonen-2-one in the presence of metal catalysts or in metal-organic frameworks .

Scientific Research Applications

  • Efficiency Designs in Research : Graham, Taylor, Olchowski, and Cumsille (2006) discuss efficiency designs in research, such as the 3-form design and 2-method measurement design, which could be used for more effective data collection and analysis in studies involving compounds like 3-Nonen-2-one (Graham, J., Taylor, B. J., Olchowski, A. E., & Cumsille, P., 2006).

  • Replacement, Reduction, and Refinement in Research : Flecknell (2002) highlights the principles of Replacement, Reduction, and Refinement (3Rs) in animal research. These principles could guide ethical considerations in research involving 3-Nonen-2-one, particularly if animal models are involved (Flecknell, P., 2002).

  • Human-Relevant Replacement Methods : Herrmann, Pistollato, and Stephens (2019) emphasize expanding the use of human-relevant replacement methods in biomedical research, which could be pertinent if 3-Nonen-2-one is being researched for biomedical applications (Herrmann, K., Pistollato, F., & Stephens, M., 2019).

  • Ethical Considerations in Animal Testing : Ferdowsian and Beck (2011) provide insights into ethical and scientific considerations regarding animal testing, which can be relevant for studies involving 3-Nonen-2-one if animal models are used (Ferdowsian, H., & Beck, N., 2011).

  • Molecular Dynamics in Research : Ryckaert, Ciccotti, and Berendsen (1977) discuss a numerical algorithm for molecular dynamics simulations, which might be useful for theoretical studies or simulations related to 3-Nonen-2-one (Ryckaert, J., Ciccotti, G., & Berendsen, H., 1977).

Safety And Hazards

3-Nonen-2-one is a flammable liquid and should be kept away from sources of ignition . It is recommended to avoid inhalation of its vapor or mist .

properties

IUPAC Name

(E)-non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLIZDXVUCLHQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316311
Record name (E)-3-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity-berry
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.846
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Nonen-2-one

CAS RN

18402-83-0, 14309-57-0
Record name (E)-3-Nonen-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonen-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonen-2-one, (3E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonen-2-one
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-non-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Non-3-en-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NONEN-2-ONE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
832
Citations
LR Smith, I Kubo - Journal of Natural Products, 1995 - ACS Publications
… This was easily prepared by L1AIH4 reduction of £-3-nonen-2one. The mixed MTPA esters 8 and 9 were prepared by reaction of the racemic alcohol (6 and 7) with the free acid in the …
Number of citations: 4 pubs.acs.org
H Iida, T Moromizato, H Hamana, K Matsumoto - Tetrahedron letters, 2007 - Elsevier
… such as chalcones, 3-nonen-2-one and benzalacetone with trimethylsilyl cyanide (TMSCN) is described. The addition of TMSCN to chalcones, 3-nonen-2-one, and benzalacetone …
Number of citations: 36 www.sciencedirect.com
C Chien, KS Kirollos, RJ Linderman… - Biochimica et Biophysica …, 1994 - Elsevier
… Only (E)-2-octenal and (E)-3-nonen2-one exhibited … /x-class, whereas the (E)-3-nonen-2-one showed a greater degree of … The K i values for (E)-2-octenal and (E)-3-nonen-2-one toward …
Number of citations: 34 www.sciencedirect.com
N Pannilawithana, CS Yi - ACS Catalysis, 2020 - ACS Publications
… of 1,2-dimethylindole with (E)-3-nonen-2-one in the presence of the catalyst 1 led to the … reaction of 1,2-dimethylindole with (E)-3-nonen-2-one (Table 1). Notably, we screened a number …
Number of citations: 16 pubs.acs.org
LO Knowles, NR Knowles - Journal of agricultural and food …, 2012 - ACS Publications
… To elucidate the sequence of the reactions leading from 3-nonen-2-one and (E)-2-nonenal to the various products, we applied the parent compounds and their previously identified …
Number of citations: 21 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… however, read-across can be made to 3-nonen-2-one (CAS # 14,309-57-0; see Section VI). The mutagenic activity of 3-nonen-2-one has been evaluated in a bacterial reverse mutation …
PJ Apps, DH Gordon, HW Viljoen… - Journal of chemical …, 1990 - Springer
… for 3-nonen-2-one in the M. coucha chromatograms and the occasional presence of 3-nonen-2-one in … natalensis, and possibly chemically related to 3-nonen-2-one, would be expected. …
Number of citations: 8 link.springer.com
Z Bian, HM Fales, MS Blum, TH Jones… - Journal of chemical …, 1984 - Springer
Abstract Analysis of the volatile compounds derived from cephalic glands of the fire beeTrigona (Oxytrigona) tataira by GC-MS was undertaken. The following compounds were readily …
Number of citations: 18 link.springer.com
DD Archbold, TR Hamilton-Kemp… - Journal of Agricultural …, 1997 - ACS Publications
… Of those compounds with antifungal activity at the lowest test level in both cultivars, 1-hexanol, (E)-2-hexen-1-ol, (Z)-6-nonenal, and (E)-3-nonen-2-one also were phytotoxic. The other …
Number of citations: 147 pubs.acs.org
DF Murray, MW Baum, M Jones Jr - The Journal of Organic …, 1986 - ACS Publications
… -3-one (6) gives a mixture of cis,cis-5-methylene-9-vinylbicyclo[4.3.0]-3-nonen-2-one (21), cis,cts-5-methylene-7-vinylbicyclo[4.3.0]-3-nonen-2-one (22), and irons,trans-2,4,5a,6,8a,8b-…
Number of citations: 21 pubs.acs.org

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